molecular formula C23H21N3O6 B255416 N-benzyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide

N-benzyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide

Cat. No. B255416
M. Wt: 435.4 g/mol
InChI Key: ZIPUEBSXJOCINF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as BME-001 and is synthesized using various methods.

Mechanism of Action

The mechanism of action of BME-001 involves the inhibition of various enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. BME-001 also inhibits the activity of phosphatidylinositol 3-kinase (PI3K), which is a signaling pathway involved in tumor growth and survival. Additionally, BME-001 has been found to inhibit the replication of hepatitis C virus (HCV) by targeting the viral protease.
Biochemical and Physiological Effects:
BME-001 has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. BME-001 also induces apoptosis (programmed cell death) in tumor cells and has been found to reduce the growth of tumors in animal models. Additionally, BME-001 has been found to protect neuronal cells from oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BME-001 in lab experiments is its high purity and stability. BME-001 is also relatively easy to synthesize and can be obtained in high yield. However, one of the limitations of using BME-001 is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the use of BME-001 in scientific research. One area of interest is the use of BME-001 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. BME-001 has also shown potential as an anti-viral agent and could potentially be used in the treatment of viral infections such as HCV. Additionally, further research is needed to explore the potential of BME-001 as an anti-tumor agent and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of BME-001 involves the condensation of N-benzyl-4-aminobenzamide with 4-methoxy-2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with a reducing agent such as sodium dithionite to obtain BME-001 in high yield and purity.

Scientific Research Applications

BME-001 has been found to have potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. BME-001 has also been found to have a protective effect on neuronal cells and can potentially be used in the treatment of neurodegenerative diseases.

properties

Product Name

N-benzyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide

Molecular Formula

C23H21N3O6

Molecular Weight

435.4 g/mol

IUPAC Name

N-benzyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide

InChI

InChI=1S/C23H21N3O6/c1-31-19-11-12-20(21(13-19)26(29)30)25-22(27)15-32-18-9-7-17(8-10-18)23(28)24-14-16-5-3-2-4-6-16/h2-13H,14-15H2,1H3,(H,24,28)(H,25,27)

InChI Key

ZIPUEBSXJOCINF-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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